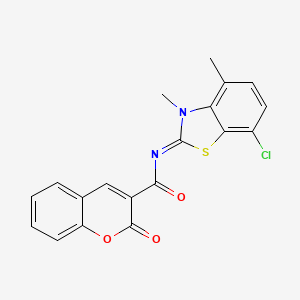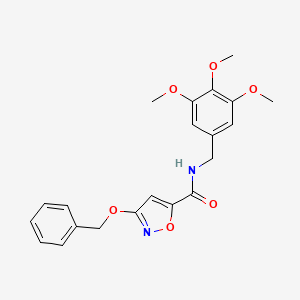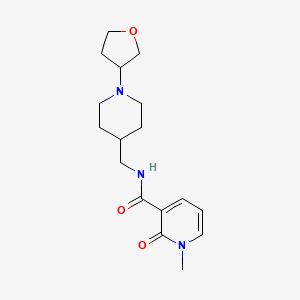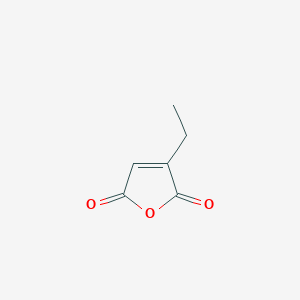![molecular formula C9H13NSSi B2852659 2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole CAS No. 329203-85-2](/img/structure/B2852659.png)
2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole
Overview
Description
Synthesis Analysis
The synthesis of compounds with a trimethylsilyl ethynyl group can be achieved through various methods. For instance, 2-[(Trimethylsilyl)ethynyl]aniline, a related compound, can be prepared by the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene .Chemical Reactions Analysis
The trimethylsilyl ethynyl group is known for its reactivity in organic chemistry. It can participate in various reactions, including palladium-catalyzed reactions .Scientific Research Applications
2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as polythiazoles, polythiazolines, and polythiazolines with different functional groups. It has also been used in the synthesis of fluorescent probes for the detection of biomolecules. Additionally, this compound has been used in the synthesis of novel materials for drug delivery and in the synthesis of new chiral catalysts for asymmetric synthesis.
Mechanism of Action
2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole is an organosulfur compound that can act as an electron-rich organosulfur ligand. It can form strong bonds with metal ions, such as copper, nickel, and zinc, and can be used as a ligand in coordination chemistry. This compound can also act as a Lewis acid, which means it can accept electrons from other molecules. This allows this compound to be used in catalytic reactions.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties. Additionally, this compound has been found to inhibit the growth of various types of cancer cells, including lung, breast, and ovarian cancer cells. It has also been found to have anti-tumor and anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, this compound is stable and can be stored for long periods of time. However, this compound is not very soluble in water and is not very reactive, which can limit its use in certain experiments.
Future Directions
2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole has a wide range of potential applications in scientific research and laboratory experiments. One potential future direction is to explore the use of this compound in the synthesis of new materials for drug delivery. Additionally, further research could be done to explore the use of this compound in the synthesis of new chiral catalysts for asymmetric synthesis. Additionally, further research could be done to investigate the potential use of this compound in the treatment of various diseases, such as cancer and inflammation. Finally, research could be done to explore the potential use of this compound in the development of novel fluorescent probes for the detection of biomolecules.
properties
IUPAC Name |
trimethyl-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NSSi/c1-8-10-9(7-11-8)5-6-12(2,3)4/h7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKNFAGXYOWTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(5,6-Dimethylpyrimidin-4-yl)-2-(6-ethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2852582.png)
![5-(furan-2-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2852583.png)
![N-(3-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2852587.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-tert-butylpyrazole-3-carboxamide](/img/structure/B2852588.png)


![N-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2852592.png)
![8-ethoxy-5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2852593.png)


![3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2852598.png)